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molecular formula C9H14O B1396718 Spiro[3.5]nonan-2-one CAS No. 29800-56-4

Spiro[3.5]nonan-2-one

Cat. No. B1396718
M. Wt: 138.21 g/mol
InChI Key: NRNKZKFTQBNHBT-UHFFFAOYSA-N
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Patent
US08962596B2

Procedure details

According to a literature procedure (Tetrahedron 1993, 49(36), 8159). A mixture of 1,1-dichlorospiro[3.5]nonan-2-one (5.00 g; 24.1 mmol) and zinc dust (4.74 g; 72.4 mmol) was stirred in acetic acid (60 mL) and water (30 mL) for 4 hours. The solution was then stored at −20° C. for 15 hours. The mixture was filtered through Celite®, washing with ether and hexane, and then the filtrate was washed with aqueous sodium hydroxide solution (2N; 4×100 mL). (This resulted in the precipitation of white salts, which needed to be removed by filtration). The organic phase was washed with water (30 mL), dried (sodium sulfate), filtered and concentrated under reduced pressure. The material was purified by chromatography on silica gel, eluting with hexane/ether (10:1) to give the desired product as an almost colorless oil (2.56 g).
Name
1,1-dichlorospiro[3.5]nonan-2-one
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.74 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][C:3]1=[O:11].O>C(O)(=O)C.[Zn]>[CH2:2]1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][C:3]1=[O:11]

Inputs

Step One
Name
1,1-dichlorospiro[3.5]nonan-2-one
Quantity
5 g
Type
reactant
Smiles
ClC1(C(CC12CCCCC2)=O)Cl
Name
Quantity
4.74 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
WASH
Type
WASH
Details
washing with ether and hexane
WASH
Type
WASH
Details
the filtrate was washed with aqueous sodium hydroxide solution (2N; 4×100 mL)
CUSTOM
Type
CUSTOM
Details
(This resulted in the precipitation of white salts, which
CUSTOM
Type
CUSTOM
Details
to be removed by filtration)
WASH
Type
WASH
Details
The organic phase was washed with water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane/ether (10:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1C(CC12CCCCC2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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